12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Description
This compound belongs to the tetrahydrobenzoacridinone family, characterized by a benzo[a]acridine core fused with a cyclohexenone ring. Key structural features include:
- A 4-fluorophenyl group at position 12.
- 9,9-dimethyl substituents on the cyclohexenone moiety.
- A ketone group at position 11.
Properties
IUPAC Name |
12-(4-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTICQNCUUUUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of 4-fluoroaniline with a suitable ketone under acidic conditions to form an intermediate, which is then cyclized to form the acridine core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Mechanistic Pathway
The reaction proceeds via dual catalysis (acid and iminium pathways) facilitated by L-proline:
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Enolate formation : Dimedone undergoes keto-enol tautomerization.
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Knoevenagel condensation : Enolate attacks 4-fluorobenzaldehyde.
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Michael addition : β-Naphthol reacts with the Knoevenagel adduct.
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Cyclization : Intramolecular dehydration forms the tetrahydroacridinone core .
Scheme 2 from illustrates this mechanism, highlighting the role of hydrogen bonding and iminium intermediates.
Substrate Scope and Yield Variations
The 4-fluorophenyl derivative exhibits superior reactivity compared to other substituents. Aliphatic aldehydes yield only 25–35%, while aromatic aldehydes (e.g., 4-fluorophenyl) achieve 90–98% yields (Table 2) .
Table 2: Yield Trends for Aromatic vs. Aliphatic Aldehydes
| Aldehyde Type | Yield Range (%) |
|---|---|
| Aromatic (e.g., 4-F) | 90–98 |
| Aliphatic | 25–35 |
Catalyst Recyclability and Green Metrics
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Glycerol reuse : After distillation, glycerol retains catalytic activity for subsequent batches, achieving 88% yield in the second cycle .
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E-factor : Solvent-free methods reduce waste, with E-factors < 0.5 reported for similar xanthene syntheses .
Characterization Data
Comparative Analysis of Methods
| Parameter | L-Proline/EtOH | Glycerol | DABCO/Amberlyst-15 |
|---|---|---|---|
| Catalyst loading | 15 mol% | Solvent itself | 20 mol% |
| Temperature | RT | 90°C | 80°C |
| Yield (%) | 95 | 90 | 88 |
| Solvent toxicity | Low | None | Low |
Scientific Research Applications
Synthesis of the Compound
The synthesis of 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been achieved through several methodologies. One efficient approach involves the use of KHSO₄ as a catalyst in solvent-free conditions. This method allows for high yields (80-95%) and is notable for its simplicity and cost-effectiveness . The reaction typically involves the condensation of β-naphthol with various aromatic aldehydes in the presence of dimidone under controlled temperature conditions.
Anticancer Properties
Research indicates that derivatives of benzo[a]acridine compounds exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, potentially improving its efficacy against various cancer types.
Antimicrobial Effects
The compound has also shown promising antimicrobial properties. Studies have reported that it exhibits inhibitory effects against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics. Its ability to act as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of fluorine enhances charge transport properties, which is critical for device performance .
Photovoltaic Cells
Recent studies have explored the use of this compound in dye-sensitized solar cells (DSSCs). Its high absorption coefficient in the visible spectrum allows for effective light harvesting, which can improve the overall efficiency of solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with specific molecular targets. For instance, acridine derivatives are known to intercalate with DNA, inhibiting topoisomerase enzymes and affecting DNA replication and transcription . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Analogues
Core Structure Variations
- Benzo[a]acridinone vs. Benzo[a]xanthenone: The target compound’s acridine core differs from xanthenone derivatives (e.g., 12-aryl-tetrahydrobenzo[a]xanthen-11-ones), which feature an oxygen atom in the central ring.
Substituent Effects
Catalysts and Conditions
- Surfactant-Mediated Synthesis :
- Nanocatalysts: Fe₃O₄ nanoparticles and ZnO nanoparticles enabled solvent-free, high-yield synthesis of xanthenones via three-component reactions .
- Ionic Liquids :
Inference for Target Compound: The fluorophenyl acridinone may require similar multi-component reactions (aldehyde, naphthol, dimedone) but with optimized catalysts (e.g., Brønsted acids) to accommodate the acridine core.
Physicochemical Properties
Q & A
(Basic) What synthetic methodologies are effective for preparing 12-(4-fluorophenyl)-substituted tetrahydrobenzo[a]acridinones, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via multi-component reactions involving 4-fluorobenzaldehyde, β-naphthol, and cyclic diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione). Catalytic systems like dodecatungstophosphoric acid (H₃PW₁₂O₄₀) under solvent-free conditions enhance yields (up to 85%) by promoting cyclocondensation . Key variables include:
- Temperature : Optimal range 80–120°C; higher temperatures accelerate ring formation but may degrade sensitive substituents .
- Catalyst loading : 5–15 mol% for Brønsted acids; excessive amounts increase side reactions .
- Substituent effects : Electron-withdrawing groups (e.g., -F) on the aryl aldehyde improve electrophilicity, reducing reaction time by 30% compared to electron-donating groups .
For reproducibility, monitor reaction progress via TLC and use recrystallization (ethanol/water) for purification .
(Advanced) How can researchers resolve discrepancies in NMR chemical shift assignments for tetrahydrobenzo[a]acridinone derivatives?
Answer:
Discrepancies often arise from solvent polarity, concentration, or measurement protocols. To validate assignments:
Standardize conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and consistent concentrations (0.1 M) .
Employ 2D NMR : HSQC and HMBC experiments unambiguously correlate protons and carbons, as demonstrated for 12-(4-chlorophenyl) derivatives with <0.3 ppm deviation .
Computational validation : Compare experimental shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) .
Cross-reference literature : Analyze data from structurally analogous compounds (e.g., bromophenyl or nitrophenyl variants) to identify substituent-specific trends .
(Advanced) What methodological approaches are recommended for determining the three-dimensional conformation of 12-(4-fluorophenyl)-substituted acridinones?
Answer:
Single-crystal X-ray diffraction :
- Grow crystals via slow evaporation (e.g., dichloromethane/hexane) .
- Analyze dihedral angles between the acridinone core and fluorophenyl ring; chloro analogs exhibit 80–90° angles .
- Refine structures using software like SHELXL, accounting for fluorine’s electronegativity to avoid overestimating π-π interactions .
Computational modeling :
- Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict steric and electronic effects .
- Compare torsion angles with crystallographic data to validate accuracy .
(Basic) How should researchers optimize purification techniques for fluorophenyl-acridinone derivatives to achieve >95% purity?
Answer:
Recrystallization : Use ethanol/water (3:1 v/v) to remove polymeric byproducts (70–80% purity) .
Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) increases purity to 90–93% .
Preparative HPLC : Employ a C18 column with acetonitrile/water gradients to isolate stereoisomers .
Purity verification : Use HPLC-DAD (λ=254 nm) with <1% area impurities .
(Advanced) How can systematic reviews address contradictions in reported biological activities of structurally similar acridinones?
Answer:
Structure-activity relationship (SAR) studies :
- Synthesize homologs with controlled substituent variations (e.g., 4-F, 4-Cl, 4-Br) .
- Assess biological endpoints (e.g., IC₅₀) under standardized assays .
Multivariate analysis : Correlate electronic (Hammett σ), steric (Charton parameters), and lipophilic (logP) properties with activity trends. For example, electron-withdrawing groups enhance activity by 3-fold in xanthenones .
Inter-laboratory validation : Address assay variability by replicating studies across institutions .
(Advanced) What strategies reconcile conflicting reports on Brønsted vs. Lewis acid catalytic efficiency in fluorophenyl-acridinone synthesis?
Answer:
Comparative studies : Test acids (e.g., H₃PW₁₂O₄₀ vs. FeCl₃) under identical conditions (solvent, temperature) .
Quantify acid strength : Use Hammett acidity functions (H₀); H₃PW₁₂O₄₀ (H₀ = -2) outperforms FeCl₃ (H₀ = -4) in turnover frequency (TOF: 12 h⁻¹ vs. 8 h⁻¹) .
Leaching analysis : For heterogeneous catalysts, measure metal leaching via ICP-OES to assess recyclability .
(Basic) What considerations are critical when designing kinetic studies for acridinone cyclization?
Answer:
Catalyst selection : Brønsted acids (e.g., p-TSA) reduce activation energy (Eₐ) by 15 kJ/mol compared to Lewis acids in chlorophenyl analogs .
In situ monitoring : Use FTIR to track carbonyl group consumption .
Temperature control : Maintain ±0.5°C accuracy for reliable Arrhenius plots .
Pseudo-first-order conditions : Use excess diketone to isolate rate dependence on aldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
